

Application Notes and Protocols: Domatinostat Tosylate Solubility

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Compound of Interest

Compound Name: Domatinostat tosylate

Cat. No.: B1191543

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Introduction

Domatinostat, a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), is a promising therapeutic agent in oncology.[1] Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a comprehensive overview of the solubility of **domatinostat tosylate** in dimethyl sulfoxide (DMSO) and other common solvents, a detailed protocol for solubility determination, and a diagram of its relevant signaling pathway.

Data Presentation: Solubility of Domatinostat Tosylate

The solubility of **domatinostat tosylate** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|---|--------------------|--|--|
| DMSO | 89 | 198.87 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| ≥ 51 | 82.30 | The "≥" symbol indicates that the saturation point was not reached at this concentration.[2] | |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| Saline | Insoluble | - | Insoluble as a single agent. Used in combination with other solvents for in vivo formulations. |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 4.03 | This formulation results in a clear solution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 | 4.03 | This formulation results in a clear solution suitable for in vivo studies.[2] |

Experimental Protocols: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] The following protocol provides a

step-by-step guide for this procedure.

1. Materials:

- **Domatinostat tosylate** (solid powder)
- Solvent of interest (e.g., DMSO, water, ethanol, buffered solutions)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm pore size)
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
- Pipettes and other standard laboratory equipment

2. Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **domatinostat tosylate** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the solvent to be tested.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator.
 - Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.^[3] The incubation time should be long

enough to ensure that the concentration of the dissolved compound in the solvent remains constant.

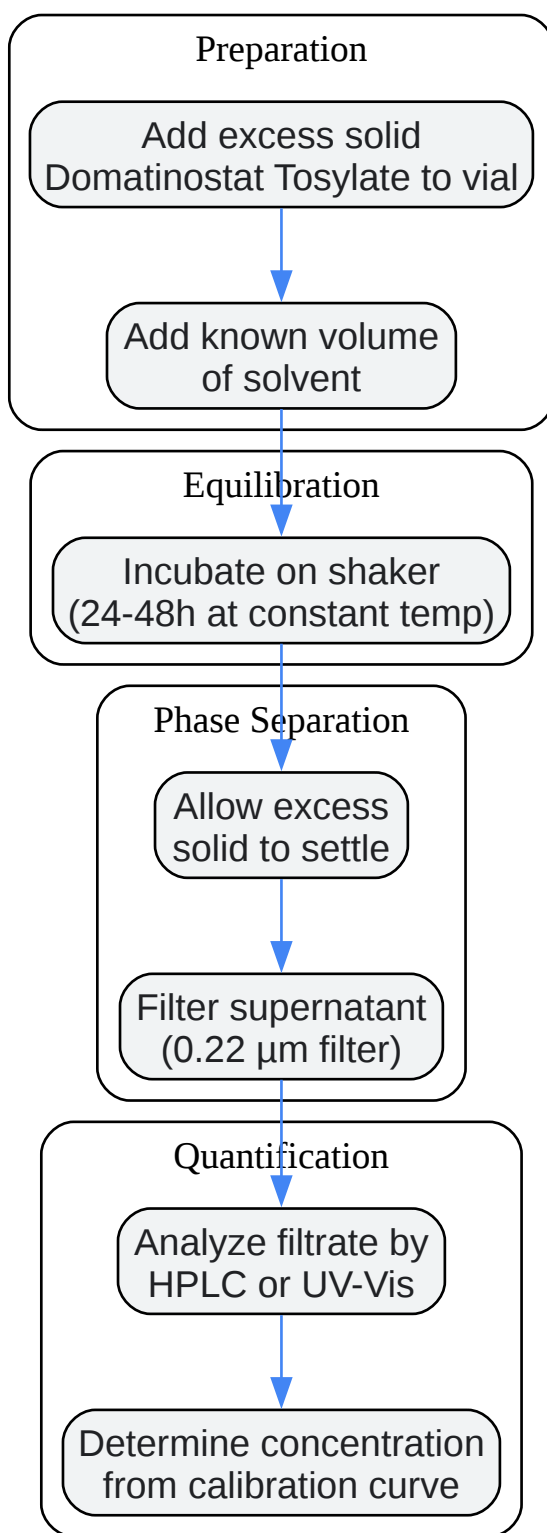
- Phase Separation:
 - After incubation, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a pipette.
 - Filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **domatinostat tosylate** of known concentrations in the same solvent.
 - Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **domatinostat tosylate** in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

3. Data Analysis:

- The solubility is typically expressed in mg/mL or as a molar concentration (e.g., mM or μ M).
- It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

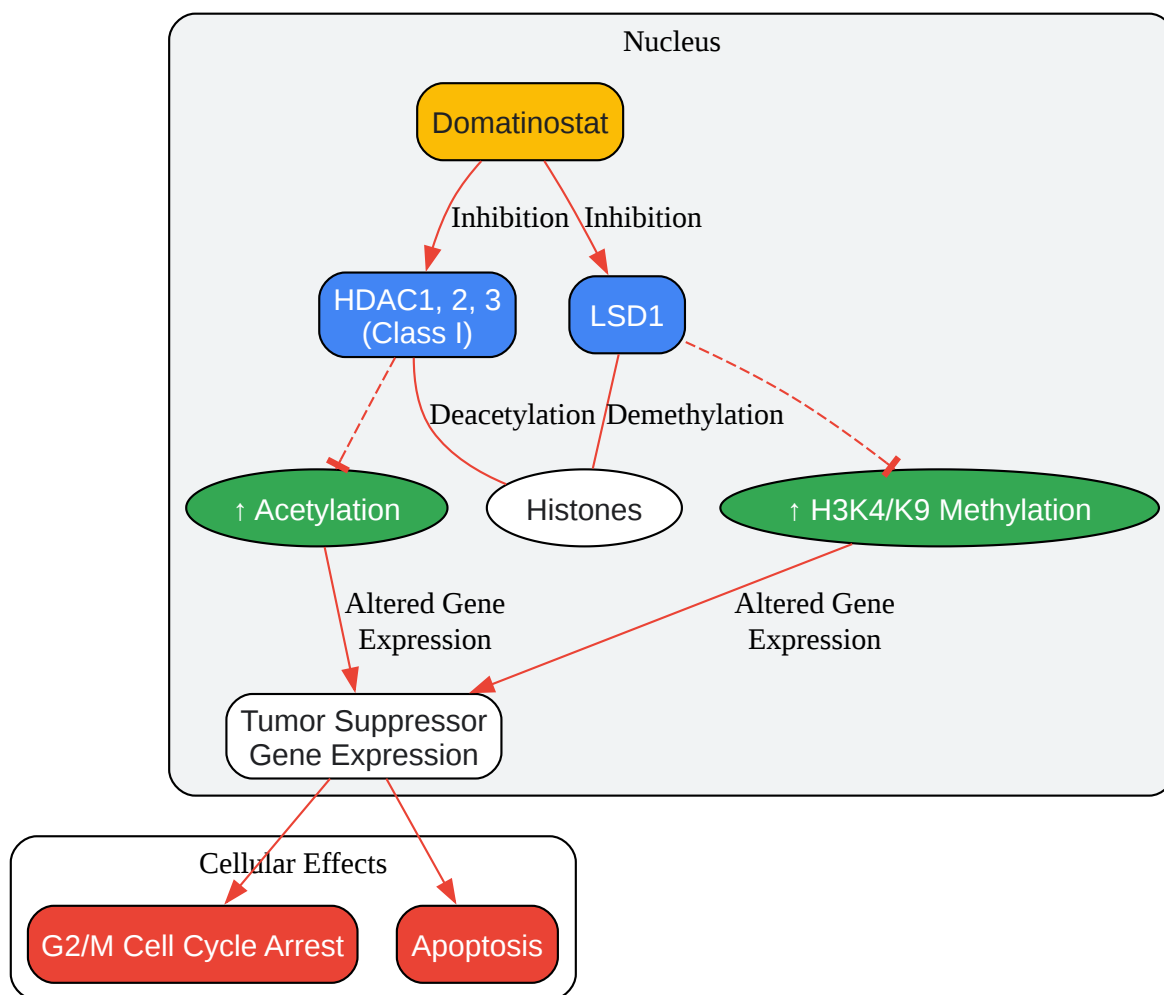
Experimental Workflow: Shake-Flask Solubility Assay



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Caption: Workflow for determining thermodynamic solubility.

Signaling Pathway: Mechanism of Action of Domatinostat



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Caption: Domatinostat's dual inhibitory action.

Mechanism of Action

Domatinostat exerts its anti-tumor effects through the dual inhibition of class I histone deacetylases (HDACs 1, 2, and 3) and lysine-specific demethylase 1 (LSD1).[1]

- **HDAC Inhibition:** HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting class I HDACs, domatinostat causes an accumulation of acetylated histones.[4] This results in a more open chromatin structure, leading to the transcription of tumor suppressor genes that can induce cell cycle arrest and apoptosis.[4]
- **LSD1 Inhibition:** LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). The inhibition of LSD1 by domatinostat leads to changes in histone methylation patterns, which also contributes to altered gene expression. LSD1 has been shown to regulate key oncogenic pathways, including the PI3K/Akt/mTOR and Notch signaling pathways.[5][6] By inhibiting LSD1, domatinostat can modulate these pathways, further contributing to its anti-cancer activity.

The combined inhibition of these epigenetic modifiers results in a potent anti-proliferative effect in cancer cells, leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[7]

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